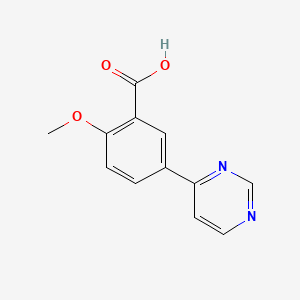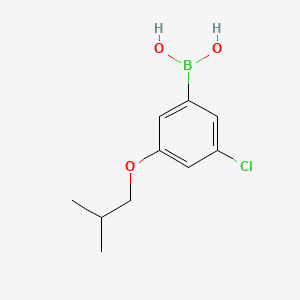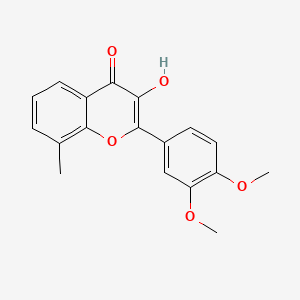
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Anwendung: Isochromanone dienen als vielseitige Zwischenprodukte in der organischen Synthese, einschließlich der Arzneimittelentwicklung und der Synthese von Naturprodukten .
Isochromanon-Synthese
Forschung zu Muskelrelaxantien
Wirkmechanismus
The exact mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Finally, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Furthermore, 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, it is not water soluble, making it difficult to use in aqueous solutions. Furthermore, its effects on cell growth and differentiation are not fully understood, making it difficult to predict the outcome of experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one. One potential direction is to investigate its effects on other types of cancer cells. Additionally, further research could be done to explore its potential applications in other areas, such as cosmetics and food products. Finally, further research could be done to better understand its mechanism of action and its effects on cell growth and differentiation.
Synthesemethoden
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one is relatively straightforward and can be accomplished in a few steps. The first step involves the reaction of 3,4-dimethoxyphenol with 8-methyl-4H-chromen-4-one in the presence of an acid catalyst. This reaction yields a product which is then purified by column chromatography. The final product is 2-(3,4-Dimethoxyphenyl)-3-hydroxy-8-methyl-4H-chromen-4-one.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-10-5-4-6-12-15(19)16(20)18(23-17(10)12)11-7-8-13(21-2)14(9-11)22-3/h4-9,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYFWMSEDRTNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


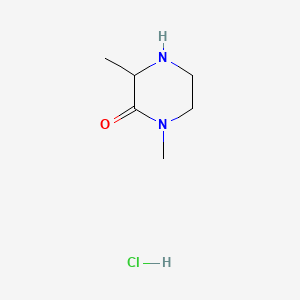

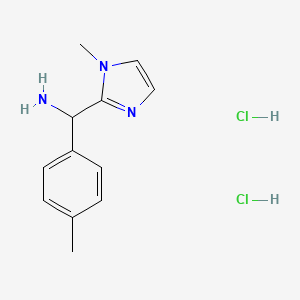

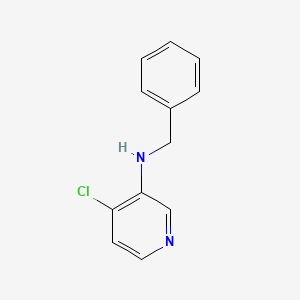


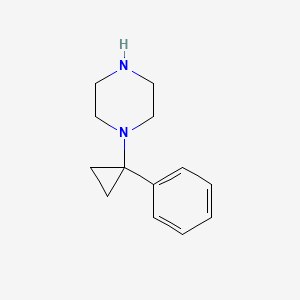
![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride](/img/structure/B572616.png)

